molecular formula C18H11Cl2N5O2 B2580849 2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899752-48-8

2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No.: B2580849
CAS No.: 899752-48-8
M. Wt: 400.22
InChI Key: FQXDIJQXPWJTKB-UHFFFAOYSA-N
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Description

This compound features a pyrazolo[3,4-d]pyrimidin-4-one core substituted with a phenyl group at the 1-position and a 2,4-dichlorobenzamide moiety at the 5-position. Its structure combines a heterocyclic scaffold known for kinase inhibition with a dichlorinated benzamide group, which may enhance target binding and metabolic stability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

  • Anticancer Activity : Research indicates that pyrazolo[3,4-d]pyrimidines, including this compound, possess significant anticancer properties. They have been shown to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. For instance, studies have demonstrated that derivatives of this scaffold can effectively inhibit cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .
  • Enzyme Inhibition : The compound has been identified as a potent inhibitor of several enzymes relevant to cancer and other diseases. It has shown effectiveness against dihydrofolate reductase (DHFR), an enzyme critical in nucleotide synthesis, which is often overexpressed in cancer cells .
  • Antimicrobial Properties : There is emerging evidence that this compound exhibits antimicrobial activity against various bacterial strains. Its structural components allow it to interact with bacterial enzymes, inhibiting their growth .

Anticancer Research

A notable study published in the journal Molecules highlighted the synthesis of various pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for anticancer activity. The study found that specific modifications to the benzamide moiety enhanced the anticancer efficacy against multiple cancer cell lines .

Enzyme Inhibition Studies

Another study focused on the enzyme inhibition properties of 2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide against DHFR. The results indicated that the compound displayed a strong binding affinity to the enzyme, leading to significant inhibition of its activity. This suggests potential for developing new chemotherapeutic agents based on this scaffold .

Summary of Applications

Application AreaDescription
AnticancerInhibits tumor growth; effective against various cancer cell lines (e.g., MCF-7, A549)
Enzyme InhibitionPotent inhibitor of dihydrofolate reductase; potential for chemotherapeutic development
AntimicrobialExhibits activity against multiple bacterial strains; interferes with bacterial enzyme function

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Heterocycle Modifications

Pyrazolo[3,4-d]pyrimidinone vs. Pyrazolo[3,4-b]pyridone

Compound 4 (from ) contains a pyrazolo[3,4-b]pyridone core with a trifluoromethylbenzamide substituent. The pyridone ring (vs. Additionally, the fluorophenyl group in Compound 4 enhances bioavailability compared to the unfluorinated phenyl group in the target compound .

Thieno[3,2-d]pyrimidine Hybrid

The hybrid compound in replaces the pyrimidinone core with thieno[3,2-d]pyrimidine.

Benzamide Substituent Variations

Compound Substituents on Benzamide Key Properties Reference
Target Compound 2,4-Dichloro Potential metabolic stability, halogen bonding
4-Methoxy Analogue (PubChem) 4-Methoxy Improved solubility, reduced steric hindrance
Compound 4 () 3-Trifluoromethyl Enhanced lipophilicity, enzyme inhibition
MT1-MMP Inhibitor 3,4-Dichloro Selective MT1-MMP inhibition
  • Halogenated Benzamides : The 2,4-dichloro substitution in the target compound may favor hydrophobic interactions in enzyme binding pockets, similar to the 3,4-dichloro analog in , which inhibits MT1-MMP via Zn²⁺ chelation .
  • Electron-Withdrawing Groups : The trifluoromethyl group in Compound 2 enhances resistance to oxidative metabolism compared to chloro substituents .

Pharmacokinetic and Toxicity Considerations

  • Metabolic Stability : Chlorine atoms in the target compound may slow hepatic clearance but increase risk of bioaccumulation.
  • Toxicity : Urea derivatives () show higher cytotoxicity than benzamides, implying the target compound’s benzamide group may offer a safer profile .

Biological Activity

2,4-Dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer treatment. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 899752-48-8
  • Molecular Formula : C18_{18}H11_{11}Cl2_{2}N5_{5}O2_{2}
  • Molecular Weight : 400.2 g/mol

Synthesis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step organic reactions. The specific synthetic route for this compound has not been extensively detailed in the literature; however, similar compounds have been synthesized through methods involving cyclization reactions and substitution patterns on the pyrazole ring.

Anticancer Activity

Recent studies have highlighted the antitumor properties of similar pyrazolo[3,4-d]pyrimidine derivatives. For instance, a related compound demonstrated potent inhibitory effects on tumor growth in MCF-7 breast cancer cells at IC50_{50} values ranging from 0.3 to 24 µM. The mechanism involved significant apoptosis induction and inhibition of cell migration and cycle progression .

The biological mechanisms underlying the activity of this class of compounds often involve:

  • Enzyme Inhibition : These compounds can act as inhibitors of various kinases implicated in cancer proliferation.
  • Apoptosis Induction : They promote programmed cell death in cancer cells.
  • Cell Cycle Arrest : By interfering with the cell cycle, these compounds prevent cancer cells from dividing .

Study 1: Dual EGFR/VGFR2 Inhibition

A study examining phenylpyrazolo[3,4-d]pyrimidine derivatives found that certain compounds exhibited dual inhibition of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VGFR2). The most potent compound showed IC50_{50} values of 0.3 µM against EGFR and 7.6 µM against VGFR2. This dual inhibition was associated with effective tumor reduction in xenograft models .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of pyrazolo derivatives revealed that modifications on the phenyl and pyrazole rings significantly affected their biological potency. Compounds with electron-withdrawing groups exhibited enhanced activity against various cancer cell lines .

Summary Table of Biological Activities

Activity Type Effect Observed Reference
AntitumorInhibition of MCF-7 tumor growth
Apoptosis InductionInduction of apoptosis in cancer cells
Cell Cycle ArrestSuppression of cell cycle progression
Dual Kinase InhibitionInhibition of both EGFR and VGFR2

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-dichloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach. A key intermediate, 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile, is treated with trimethyl orthoformate to form an imidate intermediate. Subsequent reaction with ammonia under controlled conditions yields the pyrazolo[3,4-d]pyrimidine core. The final benzamide derivative is obtained via coupling with 2,4-dichlorobenzoyl chloride using EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DMAP (4-dimethylaminopyridine), and HOBt (hydroxybenzotriazole) in DMF at room temperature .

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR are essential for confirming structural integrity, particularly the 4-oxo group and dichlorophenyl substituents.
  • HPLC : Use a C18 column with an ammonium acetate buffer (pH 6.5) for purity assessment, as described in pharmacopeial guidelines .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula.
  • Impurity Profiling : Compare against reference standards (e.g., pyrazolo[3,4-d]pyrimidine analogs) to identify and quantify byproducts .

Q. How should researchers handle and store this compound to maintain stability?

  • Methodological Answer : Store the compound in airtight, light-protected containers at –20°C to prevent degradation. Waste must be segregated and disposed of via certified hazardous waste services to avoid environmental contamination .

Advanced Research Questions

Q. How can derivatives of this compound be rationally designed to enhance anticancer activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest that modifications to the pyrazolo[3,4-d]pyrimidine core and benzamide substituents significantly impact cytotoxicity. For example:

  • Introduce electron-withdrawing groups (e.g., -CF3) at the 2-position of the benzamide to improve cellular uptake .
  • Replace the 4-oxo group with a thione (-S) to modulate kinase inhibition profiles .
  • In vivo optimization: Use xenograft models (e.g., A549 lung adenocarcinoma in nude mice) to prioritize derivatives with >50% tumor reduction at non-toxic doses .

Q. How should conflicting cytotoxicity data across studies be resolved?

  • Methodological Answer : Discrepancies often arise from variations in cell line authenticity, assay protocols, or impurity levels. To resolve:

  • Validation : Re-test the compound in parallel with a reference drug (e.g., doxorubicin) using standardized MTT assays.
  • Mechanistic Confirmation : Perform caspase-3 activation assays and Western blotting for apoptosis markers (e.g., Bcl-2, Bax) to verify consistency with reported mechanisms .
  • Batch Analysis : Use HPLC to rule out batch-specific impurities (>98% purity required for reproducibility) .

Q. What in vivo models are most appropriate for evaluating this compound’s efficacy and toxicity?

  • Methodological Answer :

  • Xenograft Models : Nude mice implanted with A549 (lung) or MCF-7 (breast) cancer cells are preferred. Administer the compound intraperitoneally at doses derived from in vitro IC50 values (e.g., 10–25 mg/kg/day) .
  • Toxicokinetics : Monitor serum ALT/AST levels and body weight weekly. Histopathological analysis of liver/kidney tissues post-trial is critical for safety assessment .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities for targets like NF-κB or IL-6 receptors, prioritizing derivatives with lower binding energies (<–8 kcal/mol) .
  • ADMET Prediction : Tools like SwissADME can forecast solubility, permeability (e.g., LogP <5), and cytochrome P450 interactions to reduce off-target effects .

Properties

IUPAC Name

2,4-dichloro-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11Cl2N5O2/c19-11-6-7-13(15(20)8-11)17(26)23-24-10-21-16-14(18(24)27)9-22-25(16)12-4-2-1-3-5-12/h1-10H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQXDIJQXPWJTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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